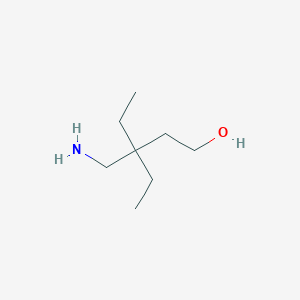![molecular formula C14H21BrClNO B1374532 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-67-2](/img/structure/B1374532.png)
3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride, also known as 4-Bromo-2-isopropylphenoxy-3-pyrrolidinemethanol hydrochloride, is a synthetic compound that has been used in scientific research for more than two decades. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmaceutical Intermediates
- 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride is utilized in the chemical synthesis of various compounds. For instance, it serves as an intermediate in the synthesis of pyrrolo[2,3-b]pyridine derivatives, which have potential applications in medicinal chemistry (A. Baeza et al., 2010).
- The compound is involved in the preparation of bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, indicating its role in the development of novel organic compounds with potential pharmacological properties (L. Sarbu et al., 2019).
Biological and Pharmacological Research
- Research indicates that pyrrolidine derivatives, which include 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride, display significant biological effects and are used in medicine. These compounds have applications in the pharmaceutical industry as they exhibit properties that make them suitable for drug development (Magdalena Żmigrodzka et al., 2022).
- A study involving the synthesis of a pyrrolidine derivative of a carvotacetone demonstrates the antimicrobial and antifungal potential of these compounds. This suggests that 3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride could be used in the development of new antimicrobial agents (Veronica M. Masila et al., 2020).
Material Science and Industrial Applications
- The compound is relevant in material science for the synthesis of novel compounds with potential industrial applications, such as dyes or agrochemical substances. The study of its chemistry is crucial for advancing knowledge in these fields (Shikai Zhao et al., 1993).
- In the field of organic chemistry, the compound is used for the synthesis of heterocyclic compounds, demonstrating its versatility and importance in the synthesis of complex molecular structures (T. Kametani et al., 1980).
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-10(2)13-7-12(15)3-4-14(13)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRSQHBGZEFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B1374463.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)


